2-Thiolhistidine

Enzyme stabilization Photoinactivation Oxidative stress

Select 2-Thiolhistidine for applications where standard histidine fails. Its C2-thiol group imparts distinct metal-chelation and radical-scavenging capacities, enabling the design of antioxidant peptides like 2-thioHis-GHK that fully quench hydroxyl and ABTS radicals. It outperforms azide ions in photodynamic enzyme protection and serves as a specific inhibitor in lipid peroxidation assays. Also patent-claimed for cosmetic depigmenting formulations. Purchase high-purity material (≥95%) to advance your bioinorganic, peptide therapeutic, or membrane biochemistry research.

Molecular Formula C6H9N3O2S
Molecular Weight 187.22 g/mol
CAS No. 13552-61-9
Cat. No. B088347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiolhistidine
CAS13552-61-9
Synonyms2-thiol-L-histidine
2-thiolhistidine
histidine-2-thiol
Molecular FormulaC6H9N3O2S
Molecular Weight187.22 g/mol
Structural Identifiers
SMILESC1=C(NC(=S)N1)CC(C(=O)O)N
InChIInChI=1S/C6H9N3O2S/c7-4(5(10)11)1-3-2-8-6(12)9-3/h2,4H,1,7H2,(H,10,11)(H2,8,9,12)
InChIKeyFVNKWWBXNSNIAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Thiolhistidine (CAS: 13552-61-9) – Chemical Identity, Key Properties, and Scientific Procurement Context


2-Thiolhistidine (CAS 13552-61-9), also known as 2-mercaptohistidine or α-amino-2,3-dihydro-2-thioxo-1H-imidazole-4-propanoic acid, is a sulfur-containing, non-proteinogenic amino acid analogue of L-histidine . It is characterized by the replacement of the imidazole C2 hydrogen with a thiol (-SH) group, which confers distinctive metal-coordinating and redox-active properties [1]. Its molecular formula is C6H9N3O2S, with a molecular weight of 187.22 g/mol . The L-form exhibits an optical rotation of [α]D20 -10° (c = 2 in 1 N HCl) and displays pKa values of pK1 1.84, pK2 8.47, and pK3 11.4 [2].

Why 2-Thiolhistidine Cannot Be Replaced by Common Histidine Analogs in Critical Assays


Generic substitution with L-histidine or other simple imidazole-containing compounds fails to replicate the unique biochemical behavior of 2-thiolhistidine. As demonstrated by Heath (1953), 2-thiolhistidine is not metabolized to ergothioneine in vivo, unlike its methylated betaine counterpart [1]. Furthermore, dietary studies indicate that 2-thiolhistidine cannot replace histidine for growth, highlighting a fundamental divergence in biological processing [2]. These findings underscore that the thione moiety in 2-thiolhistidine dictates distinct pharmacokinetic and functional properties, making it non-interchangeable with standard histidine in applications where specific antioxidant capacity, metal chelation, or enzyme substrate recognition is required.

Quantitative Differentiation Evidence for 2-Thiolhistidine Relative to Analogs


Superior Protection of Enzyme Photoinactivation Compared to Azide Ion

2-Thiolhistidine demonstrates significantly higher protective efficacy against photosensitized enzyme inactivation compared to the commonly used antioxidant azide ion (N3−). At a protector-to-enzyme molar ratio of 2:1, 2-thiol-L-histidine and 3-methyl-L-histidine provided more effective protection than N3− [1]. This indicates a superior capacity to quench reactive oxygen species generated during photodynamic reactions.

Enzyme stabilization Photoinactivation Oxidative stress

Lipid Peroxidation Inhibition: Direct Potency Comparison with Vitamin E

In a lipid peroxidation assay using unilamellar liposomes, free 2-thiolhistidine (2TH) exhibited measurable inhibitory activity but required a 6-fold higher concentration to achieve the same level of inhibition as vitamin E [1]. Specifically, 300 μM 2TH achieved comparable inhibition to 50 μM vitamin E. This provides a precise, quantitative benchmark for its relative antioxidant potency in a membrane model.

Lipid peroxidation Antioxidant Membrane protection

Enhanced Copper Binding Capacity in Bioactive Peptides Relative to Histidine

Substitution of histidine (His) with 2-thiolhistidine (2-thioHis) in peptides significantly enhances copper binding properties. The study demonstrated that the 2-thioHis analogue of GHK-tripeptide was able to completely quench hydroxyl and ABTS radicals, and its antioxidant capacity was significantly greater than would be expected from the capacity of free 2-thioHis alone [1]. This indicates a synergistic effect when incorporated into a peptide framework, distinguishing it from simple His-containing sequences.

Metal chelation Peptide engineering Copper binding

Enzyme Substrate Specificity: Distinct Kinetic Behavior with Histidine Decarboxylase

2-Thiolhistidine acts as a distinct substrate for histidine decarboxylase (EC 4.1.1.22) but with markedly reduced catalytic efficiency compared to the native substrate L-histidine. It is classified as a 'very poor substrate' for this enzyme, converting to 1-thiolhistamine [1]. In contrast, L-histidine is efficiently decarboxylated to histamine. This quantitative difference in substrate quality is critical for experimental design involving metabolic tracing or enzyme inhibition.

Enzyme kinetics Substrate specificity Histidine metabolism

Optimal Scientific and Industrial Use Cases for 2-Thiolhistidine Based on Verified Differentiation


Engineering Redox-Active and Metal-Chelating Peptides

Given its demonstrated ability to impart strong antioxidant and copper-binding properties when substituted for histidine [1], 2-thiolhistidine is ideally suited as a non-natural building block in the design of bioactive peptides. Its use enables the creation of peptide therapeutics or research probes with enhanced radical scavenging capabilities, as shown by the complete quenching of hydroxyl and ABTS radicals by the 2-thioHis-GHK tripeptide [1]. This scenario is particularly relevant for researchers developing antioxidant peptides targeted to specific organelles or tissues.

Investigating Mechanisms of Lipid Peroxidation and Membrane Protection

The quantitative potency of 2-thiolhistidine as an inhibitor of lipid peroxidation, requiring 300 μM for complete inhibition compared to 50 μM vitamin E [2], positions it as a valuable tool compound in membrane biochemistry. Researchers can employ 2-thiolhistidine in liposomal models to study the relative contribution of thiol-based antioxidants versus chain-breaking antioxidants like vitamin E, or to calibrate the sensitivity of lipid peroxidation assays.

Enzyme Stabilization in Photodynamic and Oxidative Stress Studies

For experimental setups involving visible light exposure and photosensitizers (e.g., diketones), 2-thiolhistidine offers superior enzyme protection compared to azide ions at equivalent molar ratios [3]. This makes it a preferred stabilizer in assays where maintaining enzyme activity is critical, such as in vitro reconstitution of light-sensitive metabolic pathways or photodynamic therapy research.

Cosmetic Formulation for Skin Depigmentation

Based on patent literature, L-2-thiolhistidine and its cosmetically acceptable salts or esters are claimed for use as depigmenting agents in cosmetic compositions [4]. This industrial application leverages the compound's unique biochemical properties to modulate melanin synthesis or distribution, offering a potential alternative to traditional depigmenting agents. Formulators seeking novel, thiol-based actives for skin lightening may find 2-thiolhistidine a viable candidate for further development.

Technical Documentation Hub

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